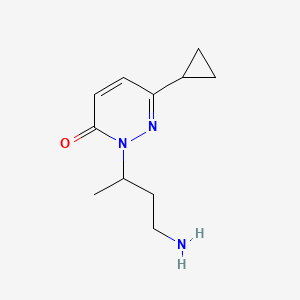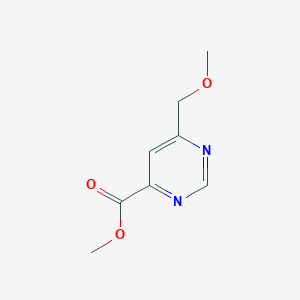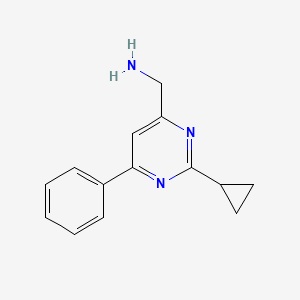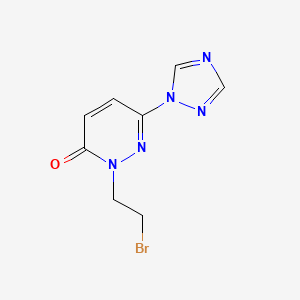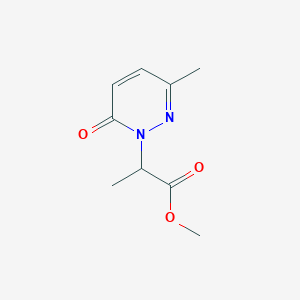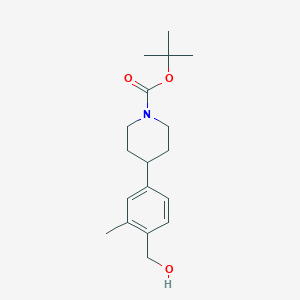
4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as 4-HM-3-MPPCA-t-B, is an organic compound that has been used in a variety of laboratory experiments and research studies. It is a derivative of piperidine, a nitrogen-containing cyclic compound that is found in a variety of plants and animals. 4-HM-3-MPPCA-t-B has been found to have a number of potential applications in scientific research, including as a catalyst, a reagent, and a substrate.
Aplicaciones Científicas De Investigación
4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B has been found to have a number of potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including the synthesis of 2-aryl-3-methylpiperidines. It has also been used as a reagent in the synthesis of 3-methyl-4-hydroxymethylphenyl-piperidine-1-carboxylic acid and its derivatives, as well as in the synthesis of 2-aryl-3-methylpiperidines. Additionally, 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B has been used as a substrate in the synthesis of 2-aryl-3-methylpiperidines and in the synthesis of 3-methyl-4-hydroxymethylphenyl-piperidine-1-carboxylic acid and its derivatives.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of a variety of compounds. Specifically, it is believed that 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B helps to facilitate the formation of a carbon-carbon bond between two molecules. Additionally, it is believed that 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B helps to facilitate the formation of a carbon-nitrogen bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B are not fully understood. However, it is believed that the compound may have some potential therapeutic applications. For example, it has been suggested that 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B may have anti-inflammatory and analgesic properties. Additionally, it has been suggested that 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B may have antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B in laboratory experiments has a number of advantages. Specifically, it is a relatively inexpensive and readily available compound, making it an ideal choice for a variety of experiments. Additionally, 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B is relatively stable and non-toxic, making it safe to use in a variety of experiments.
However, there are also some limitations to the use of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B in laboratory experiments. Specifically, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, making it difficult to use in a variety of reactions.
Direcciones Futuras
Given the potential therapeutic applications of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B, there are a number of potential future
Propiedades
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)-3-methylphenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13-11-15(5-6-16(13)12-20)14-7-9-19(10-8-14)17(21)22-18(2,3)4/h5-6,11,14,20H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUUZSVQZUIQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1484560.png)
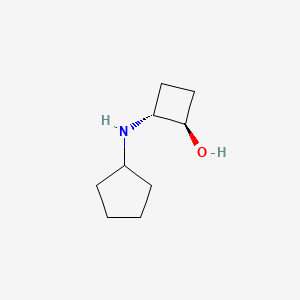
![2-Oxa-5-azabicyclo[4.1.1]octan-3-one](/img/structure/B1484562.png)



